

Spectral Analysis of 3-Aminobenzaldehyde Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminobenzaldehyde hydrochloride

Cat. No.: B137676

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This technical guide provides a comprehensive overview of the spectral data for **3-Aminobenzaldehyde hydrochloride**, a crucial building block in pharmaceutical and chemical synthesis. While direct experimental spectra for the hydrochloride salt are not readily available in public databases, this document presents the detailed spectral analysis of the free base, 3-Aminobenzaldehyde, and extrapolates the expected spectral characteristics of its hydrochloride form based on established principles of organic spectroscopy.

Executive Summary

3-Aminobenzaldehyde hydrochloride is an aromatic compound containing an aldehyde and an amino group, the latter of which is protonated in the hydrochloride salt. This protonation significantly influences the compound's spectral properties, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides the available spectral data for the free amine, 3-Aminobenzaldehyde, and offers a detailed analysis of the anticipated spectral changes upon its conversion to the hydrochloride salt. Generic experimental protocols for acquiring the spectral data are also included.

Spectral Data of 3-Aminobenzaldehyde (Free Base)

The following tables summarize the available quantitative spectral data for 3-Aminobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of 3-Aminobenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.49	s	1H	-CHO
7.16 – 7.08	m	2H	Ar-H
6.98	d ($J = 7.3$ Hz)	1H	Ar-H
6.72	d ($J = 7.5$ Hz)	1H	Ar-H
5.28	s	2H	-NH ₂

Solvent: DMSO-d₆,
Frequency: 600
MHz[1]

¹³C NMR Spectral Data of 3-Aminobenzaldehyde

Chemical Shift (δ) ppm	Assignment
162.24	-CHO
149.48	Ar-C-NH ₂
134.84	Ar-C
129.78	Ar-CH
117.61	Ar-CH
117.44	Ar-CH
112.80	Ar-CH

Solvent: DMSO-d₆, Frequency: 151 MHz[1]

Mass Spectrometry (MS)

The mass spectrum of 3-Aminobenzaldehyde is expected to show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) Data of 3-Aminobenzaldehyde

Parameter	Value
Calculated m/z for C ₇ H ₇ NO [M+H] ⁺	122.0599
Found m/z [M+H] ⁺	122.06
Ionization Mode: ESI ⁺ [1]	

Infrared (IR) Spectroscopy

While a quantitative table of IR peaks for 3-Aminobenzaldehyde is not available, the characteristic absorption bands would include:

- N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[\[2\]](#)
- C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.
- C=O stretching (aldehyde): A strong absorption around 1700 cm⁻¹.
- C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
- N-H bending: A band around 1650-1580 cm⁻¹.[\[2\]](#)

Expected Spectral Characteristics of 3-Aminobenzaldehyde Hydrochloride

The protonation of the amino group to form the hydrochloride salt induces predictable changes in the spectral data.

NMR Spectroscopy

- ¹H NMR: The two protons of the -NH₂ group will become three protons in the -NH₃⁺ group. This will likely appear as a broad singlet further downfield from the original -NH₂ signal due

to the increased deshielding effect of the positive charge. The chemical shifts of the aromatic protons, particularly those ortho and para to the amino group, are also expected to shift downfield due to the electron-withdrawing nature of the $-\text{NH}_3^+$ group.

- ^{13}C NMR: The carbon atom attached to the nitrogen ($-\text{C}-\text{NH}_3^+$) will experience a downfield shift in its chemical shift compared to the free amine. Other carbons in the aromatic ring will also be affected, though to a lesser extent.

Infrared (IR) Spectroscopy

The formation of the ammonium salt ($-\text{NH}_3^+$) results in significant changes in the IR spectrum:

- N-H stretching: The sharp N-H stretching bands of the primary amine will be replaced by a very broad and strong absorption band in the $3200\text{-}2800\text{ cm}^{-1}$ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.^{[3][4]} This broad band may also overlap with the C-H stretching absorptions.
- N-H bending: A characteristic ammonium bending vibration is expected to appear in the $1620\text{-}1560\text{ cm}^{-1}$ region.^{[5][6]}

Mass Spectrometry

In a typical electron impact (EI) mass spectrum, the hydrochloride salt would likely fragment to show the mass of the free amine (121.14 g/mol) as the base peak or a significant peak, as the HCl is readily lost. The molecular ion of the salt itself may not be observed.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

- Referencing: Reference the spectra to the residual solvent peak.
- Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (FTIR-ATR)

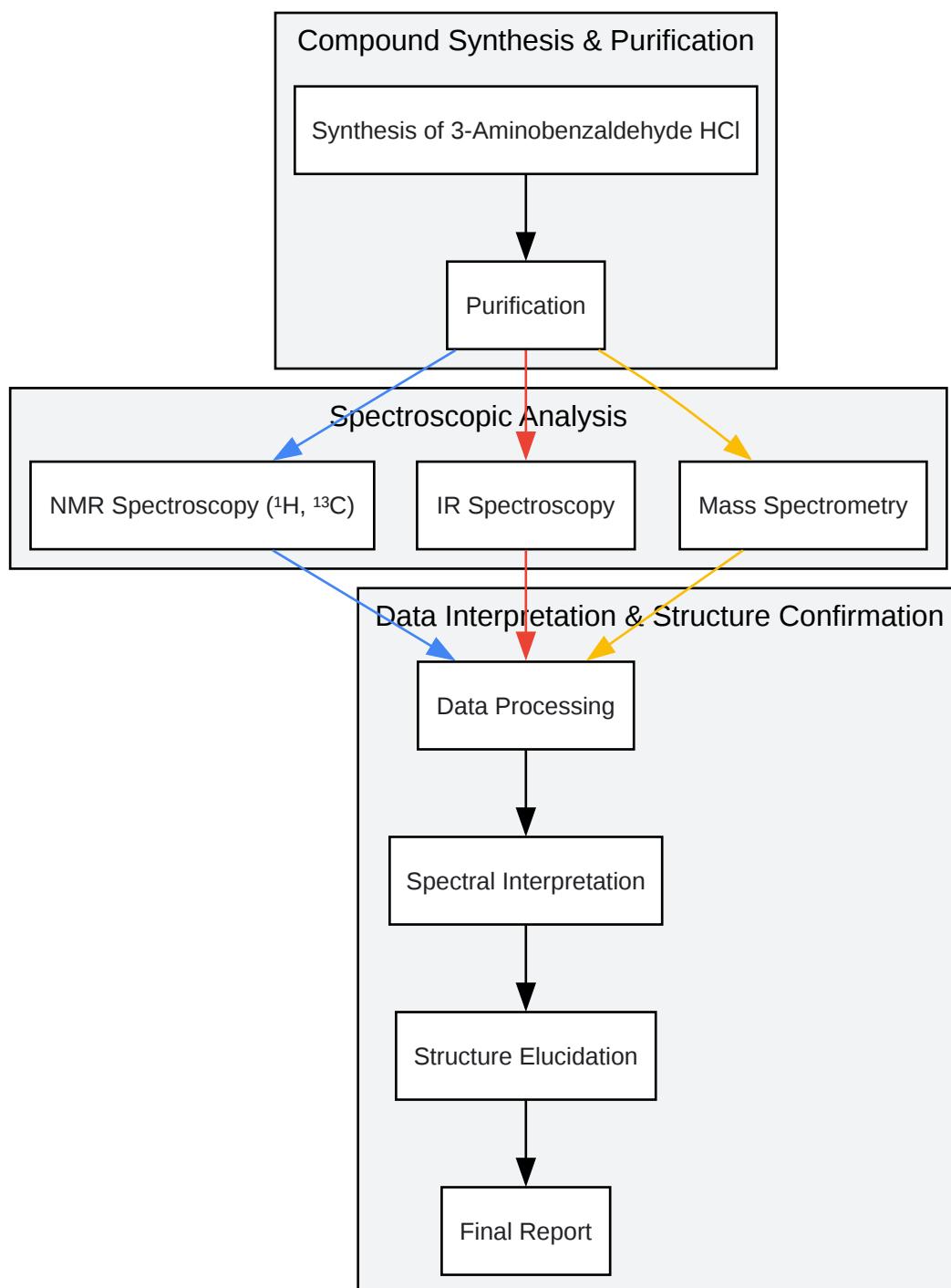
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

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Caption: A generalized workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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